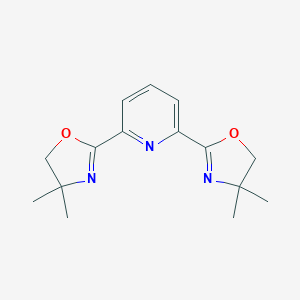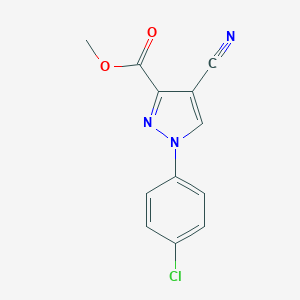![molecular formula C32H31N3O3 B283089 (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)
(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoquinoline, which is a class of organic compounds that has been extensively studied for their pharmacological activities. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
The mechanism of action of (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) is not fully understood. However, it has been suggested that it may exert its pharmacological activities by interacting with various molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) has a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which are proteins involved in the inflammatory response. Additionally, it has been shown to reduce pain and swelling in animal models of inflammation. Furthermore, it has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) in lab experiments is its potential to exhibit multiple pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone). One potential direction is to further investigate its mechanism of action and molecular targets. Additionally, more studies are needed to determine its efficacy and safety as a potential therapeutic agent for various diseases, including cancer. Furthermore, exploring the structure-activity relationship of this compound may lead to the development of more potent and selective derivatives.
合成方法
The synthesis of (8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone) involves the reaction of 2-naphthylmagnesium bromide with 1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-8,9-dione in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide and diethyl ether to obtain the final product.
科学研究应用
This compound has potential applications in scientific research as it has shown promising results in various studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment.
属性
分子式 |
C32H31N3O3 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
(8,9-diethoxy-10b-methyl-1-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C32H31N3O3/c1-4-37-28-20-24-17-18-34-31(30(36)25-16-15-22-11-9-10-12-23(22)19-25)33-35(26-13-7-6-8-14-26)32(34,3)27(24)21-29(28)38-5-2/h6-16,19-21H,4-5,17-18H2,1-3H3 |
InChI 键 |
JLLGQXUCLBWDFM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2(N(N=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C)OCC |
规范 SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2(N(N=C3C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)


![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)

![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)


